Albaconol
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Overview
Description
Albaconol is a natural product found in Albatrellus confluens with data available.
Scientific Research Applications
1. Immunomodulatory and Anti-inflammatory Properties
Albaconol, a prenylated resorcinol isolated from the fruiting bodies of the inedible mushroom Albatrellus confluens, exhibits significant immunosuppressive and anti-inflammatory effects. It effectively inhibits the proliferation and proinflammatory cytokine production of macrophages, specifically inhibiting NF-κB activation and enhancing SOCS1 expression, suggesting its potential as an immunosuppressive and anti-inflammatory agent (Liu et al., 2008). Additionally, this compound significantly suppresses LPS-induced production of proinflammatory cytokines TNF-alpha, IL-6, IL-1beta, and impairs the antigen presentation of dendritic cells, further indicating its potential in immunosuppression (Liu et al., 2008).
2. Antitumor Activity
This compound has demonstrated significant antitumor activity. It inhibits the growth of human tumor cell lines, including K562, A549, BGC-823, and Bcap-37. Its mechanism involves stabilizing and increasing the DNA topoisomerase II-mediated DNA cleavable complex and inhibiting the religation activity of topoisomerase II, suggesting a specific targeting to DNA topoisomerase II as part of its antitumor action (Chen et al., 2004).
3. Effect on Tracheal Smooth Muscle
In studies involving guinea pig trachea, this compound has been found to induce contraction and desensitization in tracheal smooth muscle. This effect is mediated via a specific VR receptor, suggesting its potential application in respiratory system studies (Yang et al., 2003).
Properties
Molecular Formula |
C22H34O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O3/c1-14-11-16(23)15(17(24)12-14)13-19-21(4)9-6-8-20(2,3)18(21)7-10-22(19,5)25/h11-12,18-19,23-25H,6-10,13H2,1-5H3/t18-,19+,21-,22+/m0/s1 |
InChI Key |
APLGGFLATUGFCO-YUVXSKOASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@@]2(C)O)(C)C)C)O |
SMILES |
CC1=CC(=C(C(=C1)O)CC2C3(CCCC(C3CCC2(C)O)(C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC2C3(CCCC(C3CCC2(C)O)(C)C)C)O |
Synonyms |
albaconol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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